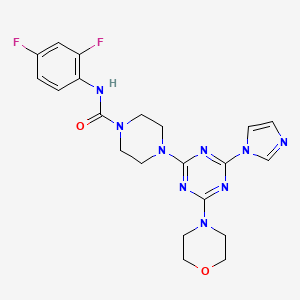

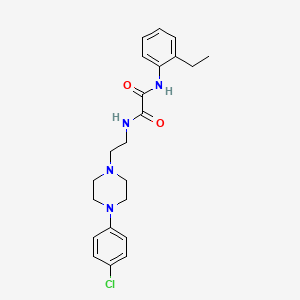

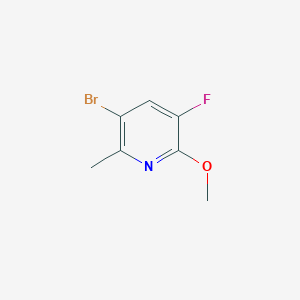

tert-Butyl (R)-3-(tert-butyl)-3,4-dihydroquinoxaline-1(2H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . It is a portion of a molecular structure equivalent to 2-methyl propane minus one hydrogen atom from carbon 2 .

Synthesis Analysis

Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .Molecular Structure Analysis

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .Chemical Reactions Analysis

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .Physical And Chemical Properties Analysis

The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules .Scientific Research Applications

Metal-Free C3-Alkoxycarbonylation

A study by Xie et al. (2019) highlights a metal-free protocol for the C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates, offering a practical approach to synthesize quinoxaline-3-carboxylates and analogues, which are key structures in bioactive natural products and synthetic drugs. This method utilizes K2S2O8 as an oxidant under metal- and base-free conditions, representing an efficient and eco-friendly ester source for the preparation of various quinoxaline-3-carbonyl compounds. When tert-butyl carbazate is employed, specific decarboxylation products can be achieved, indicating the versatility of tert-butyl compounds in organic synthesis (Xie et al., 2019).

Convenient Synthesis of Quinoxalines

Another application is demonstrated by Attanasi et al. (2001), where tert-butoxycarbonyldiazenylbut-2-enoates react with aromatic 1,2-diamines to form 3-methylquinoxaline-2-carboxylates. This reaction showcases the role of tert-butyl-based compounds in facilitating the synthesis of quinoxalines both in liquid and solid phases, underlining the adaptability of these compounds in creating complex structures relevant to pharmaceutical research (Attanasi et al., 2001).

Tert-Butyloxycarbonylation Reagent

Saito et al. (2006) describe the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a novel tert-butyloxycarbonylation reagent for acidic substrates. This reagent allows for chemoselective reactions in high yield under mild conditions, demonstrating its utility in modifying phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids. Such reagents play a critical role in the protection and deprotection strategies in peptide synthesis and other areas of organic chemistry (Saito et al., 2006).

Mechanism of Action

Future Directions

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways, the way through to its possible application in biocatalytic processes is described . This work uncovers a novel disconnection approach, harnessing tert-butyl as a potential functional group in strategic synthetic planning for complex molecular architectures .

properties

IUPAC Name |

tert-butyl (3R)-3-tert-butyl-3,4-dihydro-2H-quinoxaline-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-16(2,3)14-11-19(15(20)21-17(4,5)6)13-10-8-7-9-12(13)18-14/h7-10,14,18H,11H2,1-6H3/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNWEJWOHPBKLN-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CN(C2=CC=CC=C2N1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1CN(C2=CC=CC=C2N1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2536001.png)

![(Z)-methyl 2-((5-chlorothiophene-2-carbonyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2536005.png)

![9-(2,3-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2536009.png)

![N-isobutyl-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2536011.png)

![2-(4-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2536014.png)

![7'a-Methylspiro[1,3-dioxolane-2,5'-2,3,3a,4,6,7-hexahydroindene]-1'-one](/img/structure/B2536015.png)